molecular formula C11H18O5S3 B14791050 2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid

2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid

Cat. No.: B14791050
M. Wt: 326.5 g/mol
InChI Key: VVUNBXNEXKODAB-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid is a compound that combines the properties of both a disulfide and a sulfonic acid. The disulfide group is known for its role in redox reactions, while the sulfonic acid group is a strong acid commonly used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of 2-(2-Hydroxyethyldisulfanyl)ethanol

      Starting Materials: 3-mercapto-1-propanol and iodine.

      Reaction Conditions: The reaction is carried out in the presence of acetic acid and hydrogen peroxide at 30°C.

  • Synthesis of 4-methylbenzenesulfonic acid

      Starting Materials: Toluene and sulfuric acid.

      Reaction Conditions: Toluene is sulfonated using concentrated sulfuric acid at elevated temperatures.

Industrial Production Methods

Industrial production of these compounds typically involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also becoming more common to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Hydrogen peroxide, iodine.

      Conditions: Mild temperatures (30°C).

      Products: Oxidized disulfides.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Room temperature to slightly elevated temperatures.

      Products: Reduced thiols.

  • Substitution

      Reagents: Alkyl halides, sulfonyl chlorides.

      Conditions: Varies depending on the reagent.

      Products: Substituted disulfides and sulfonic acids.

Scientific Research Applications

2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.

    Biology: Employed in the study of redox biology and the role of disulfides in protein folding.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in oxidative stress-related diseases.

    Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid involves the redox cycling of the disulfide group. This compound can undergo reversible oxidation and reduction, making it a valuable tool in redox chemistry. The sulfonic acid group enhances its solubility and reactivity in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dithiodiethanol: Similar in structure but lacks the sulfonic acid group.

    4-Methylbenzenesulfonic acid: Contains the sulfonic acid group but lacks the disulfide linkage.

    2-(2-Methoxyethoxy)ethanol: Similar in structure but with an ether linkage instead of a disulfide.

Uniqueness

2-(2-Hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid is unique due to the presence of both a disulfide and a sulfonic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it highly versatile in various scientific applications .

Properties

Molecular Formula

C11H18O5S3

Molecular Weight

326.5 g/mol

IUPAC Name

2-(2-hydroxyethyldisulfanyl)ethanol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C4H10O2S2/c1-6-2-4-7(5-3-6)11(8,9)10;5-1-3-7-8-4-2-6/h2-5H,1H3,(H,8,9,10);5-6H,1-4H2

InChI Key

VVUNBXNEXKODAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(CSSCCO)O

Origin of Product

United States

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